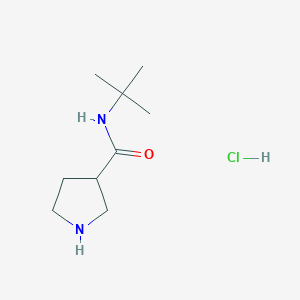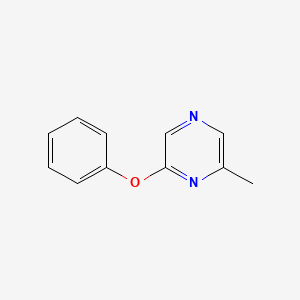
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, otherwise known as BTMO, is a small molecule that has been studied extensively in the fields of biochemistry and physiology. BTMO is a member of the benzothiazole family, and its unique structure makes it a promising candidate for use in laboratory experiments.
Scientific Research Applications
BTMO has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and cell signaling. It has also been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cells. In addition, BTMO has been used to study the effects of various hormones on cells, as well as the effects of various toxins on cells.
Mechanism of Action
The exact mechanism of action of BTMO is not yet known, but it is thought to be related to its ability to interact with cellular proteins. It is believed that BTMO binds to proteins and alters their structure and function, leading to changes in cell signaling and other cellular processes.
Biochemical and Physiological Effects
BTMO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell signaling, as well as to inhibit the activity of proteins involved in cell division. In addition, BTMO has been shown to affect the expression of various genes involved in cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The use of BTMO in laboratory experiments has several advantages. It is a small molecule, which makes it easy to work with and allows for precise manipulation of its structure. Additionally, BTMO is relatively inexpensive and easy to synthesize. However, there are also some limitations to the use of BTMO in laboratory experiments. It is not yet known exactly how BTMO interacts with proteins, and its effects on cellular processes are not yet fully understood.
Future Directions
The potential future directions for the use of BTMO in scientific research are numerous. Further research could be done to better understand the mechanism of action of BTMO and its effects on cellular processes. Additionally, further research could be done to explore the potential therapeutic applications of BTMO, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be done to explore the potential of BTMO as a tool for studying the effects of oxidative stress on cells. Finally, further research could be done to explore the potential of BTMO as a tool for studying the effects of various drugs on cells.
Synthesis Methods
BTMO can be synthesized using several different methods. The most widely used method is the condensation of 5-methyl-1,2-oxazol-3-ylacetic acid with 1,3-benzothiazol-2-ylsulfanyl chloride in the presence of a base. This method has been used for the synthesis of BTMO since the 1970s and has been shown to be reliable and efficient. Other methods of synthesis include the reaction of 1,3-benzothiazol-2-ylsulfanyl chloride with 5-methyl-1,2-oxazol-3-ylacetic acid in the presence of a base, and the reaction of 1,3-benzothiazol-2-ylsulfanyl chloride with 5-methyl-2-oxazol-3-ylacetic acid in the presence of a base.
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-6-11(16-18-8)15-12(17)7-19-13-14-9-4-2-3-5-10(9)20-13/h2-6H,7H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZDMWZPSYYOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6499960.png)

![2-[8-(4-ethoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6499967.png)
![2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B6499975.png)
![1,4-dimethyl 2-[2-(morpholin-4-yl)acetamido]benzene-1,4-dicarboxylate](/img/structure/B6499980.png)
![2-[(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B6499984.png)
![8-(ethylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499993.png)

![2-[(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6500002.png)
![9-(benzyloxy)-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6500010.png)
![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6500011.png)
![2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B6500012.png)

![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6500038.png)